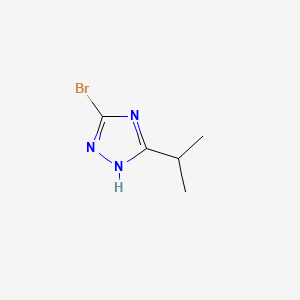

3-Bromo-5-isopropyl-1H-1,2,4-triazole

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring is a privileged scaffold in modern chemical sciences due to its diverse and significant biological activities. First described in 1885, this heterocyclic system has become a cornerstone in the development of therapeutic agents. The presence of three nitrogen atoms allows for extensive structural modifications, enabling the creation of a wide array of bioactive molecules. nih.gov

Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological effects, including antifungal, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. nih.gov Several clinically important drugs, such as the antifungal agents fluconazole (B54011) and the anticancer drugs letrozole (B1683767) and anastrozole, feature the 1,2,4-triazole moiety, highlighting its importance in medicine. nih.gov Beyond pharmaceuticals, these compounds are integral to the development of agrochemicals, corrosion inhibitors, polymers, and materials science. nih.govijsr.netresearchgate.net The ability of the triazole nucleus to engage in various biological interactions and its metabolic stability make it a focal point for ongoing research aimed at discovering novel and more effective chemical entities. nih.govnih.gov

Distinctive Structural Features of 3-Bromo-5-isopropyl-1H-1,2,4-triazole and its Isomeric Forms

The structure of this compound is defined by a central 1,2,4-triazole ring substituted at the C3 position with a bromine atom and at the C5 position with an isopropyl group. The "1H" designation indicates that the nitrogen at position 1 of the triazole ring bears a hydrogen atom. This compound can exist in tautomeric forms, a common feature of 1,2,4-triazoles, where the proton on the nitrogen atom can migrate to other nitrogen atoms in the ring (e.g., 4H-1,2,4-triazole). researchgate.net

Isomerism is a key aspect of this compound's chemistry. Besides tautomers, structural isomers exist where the substituents are arranged differently on the triazole ring or on different nitrogen atoms. For instance, moving the isopropyl group from the carbon to a nitrogen atom results in a different isomer, such as 5-Bromo-1-isopropyl-1H-1,2,4-triazole. sigmaaldrich.com The specific placement of the bromo and isopropyl groups is crucial as it dictates the molecule's steric and electronic properties, influencing its reactivity and potential biological activity. The bromine atom, in particular, serves as a valuable synthetic handle, allowing for further chemical transformations such as cross-coupling reactions or lithiation to introduce new functional groups. rsc.org

| Compound Name | Molecular Formula | CAS Number | Key Structural Features |

|---|---|---|---|

| This compound | C₅H₈BrN₃ | 141831-72-3 | Isopropyl at C5, Bromo at C3. hit2lead.com |

| 5-Bromo-1-isopropyl-1H-1,2,4-triazole | C₅H₈BrN₃ | Not Available | Isopropyl at N1, Bromo at C5. sigmaaldrich.com |

| 3-Bromo-1H-1,2,4-triazole | C₂H₂BrN₃ | 7343-33-1 | Parent compound with bromo at C3. scbt.com |

| 3-Bromo-5-methyl-1H-1,2,4-triazole | C₃H₄BrN₃ | 26557-90-4 | Methyl at C5, Bromo at C3. sigmaaldrich.com |

Overview of Academic Research Trajectories and Future Opportunities for the Compound

Specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, suggesting it is likely a novel or specialized chemical building block rather than a widely studied end-product. The primary research trajectory for this compound is its use as a synthetic intermediate. The presence of a bromine atom on the electron-deficient triazole ring makes it an excellent substrate for various synthetic transformations.

Future research opportunities for this compound lie in its potential as a precursor for more complex molecules. Key areas include:

Medicinal Chemistry: The compound can be used as a scaffold to synthesize new derivatives for biological screening. The bromine can be replaced with various functional groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to generate libraries of novel compounds for testing against targets like kinases, fungi, or bacteria. nih.gov

Agrochemicals: Similar to its role in medicinal chemistry, it can serve as a starting material for new herbicides or fungicides, a well-established application area for 1,2,4-triazole derivatives. ijsr.net

Materials Science: The triazole ring is known for its thermal stability and ability to coordinate with metals. Functionalization of this compound could lead to the development of new polymers, ionic liquids, or ligands for catalysis. nih.gov

The research path for this compound is therefore centered on leveraging its unique substitution pattern to build molecular complexity, aiming to create novel substances with valuable properties in diverse scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propan-2-yl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCNQAAURKMZIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670519 | |

| Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141831-72-3 | |

| Record name | 5-Bromo-3-(1-methylethyl)-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141831-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Bromo 5 Isopropyl 1h 1,2,4 Triazole

Direct Synthesis Strategies for the 1,2,4-Triazole (B32235) Ring System

The formation of the 1,2,4-triazole ring is the foundational step in synthesizing the target compound. This process involves the strategic combination of precursors to build the heterocyclic core, which in this case would be 5-isopropyl-1H-1,2,4-triazole, prior to bromination.

Cyclization Reactions for Core Formation

The synthesis of the 1,2,4-triazole skeleton is typically achieved through cyclization reactions that bring together fragments containing the necessary carbon and nitrogen atoms. A variety of starting materials can be employed, including amidines, hydrazines, hydrazides, and nitriles. frontiersin.orgnih.gov For the synthesis of a 5-isopropyl substituted triazole, precursors derived from isobutyric acid are logical starting points.

Common cyclization strategies include:

Reaction of Amidrazones with Aldehydes or Anhydrides : Amidrazones can undergo oxidative cyclization with aldehydes to form 3,4,5-trisubstituted 1,2,4-triazoles. nih.gov Using an amidrazone derived from an isobutyryl precursor would place the isopropyl group at the desired position.

From Hydrazides and Amides : A one-pot, two-step process can produce 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids and amidines, which react with a monosubstituted hydrazine. nih.gov

Condensation of Hydrazines with Formamide (B127407) : A simple and efficient method involves the reaction of hydrazines with formamide, often under microwave irradiation, to produce substituted 1,2,4-triazoles. organic-chemistry.org

Regioselective Synthetic Approaches

Achieving the correct arrangement of substituents on the triazole ring is critical. Regioselectivity in 1,2,4-triazole synthesis is often controlled by the choice of catalyst and reaction conditions. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the catalyst dictates which regioisomer is formed. isres.org

Catalyst-Controlled Regioselectivity : Research has shown that using silver(I) (Ag(I)) catalysis in the reaction between isocyanides and diazonium salts selectively yields 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org In contrast, employing copper(II) (Cu(II)) catalysis under similar conditions leads to the formation of 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.org This catalyst-dependent control is crucial for directing the synthesis towards the desired isomer. frontiersin.org

[3+2] Cycloaddition : The reaction of nitrile imines with trifluoroacetonitrile (B1584977) is another example of a regioselective [3+2] cycloaddition that produces 5-trifluoromethyl 1,2,4-triazoles. mdpi.com This highlights how the choice of cycloaddition partners can ensure a specific substitution pattern.

Catalysis in Triazole Synthesis (e.g., Transition Metal-Catalyzed, Metal-Free)

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of 1,2,4-triazole synthesis. Both transition metal-based and metal-free catalytic systems have been extensively developed.

Transition Metal Catalysis :

Copper (Cu) : Copper catalysts are widely used due to their low cost and high efficiency. Copper-catalyzed oxidative coupling reactions, often using air or oxygen as the oxidant, enable the formation of N-C and N-N bonds in a sequential manner. organic-chemistry.org For example, a copper-catalyzed one-pot reaction of nitriles and hydroxylamine (B1172632) hydrochloride can produce 1,2,4-triazole derivatives. isres.org Heterogeneous copper catalysts, such as a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex, have also been developed for the cascade addition-oxidative cyclization of nitriles with amidines. nih.govorganic-chemistry.org

Nickel (Ni) : Air-stable Ni(0) complexes can catalyze the transformation of oxadiazoles (B1248032) into 1,2,4-triazoles, providing a novel atom-exchange route to the triazole scaffold. organic-chemistry.org

Palladium (Pd) : Palladium catalysts have been utilized in reactions such as the three-component cycloaddition of trimethylsilyl (B98337) azide (B81097) with other reactants to form triazoles. frontiersin.org

Metal-Free Catalysis :

Iodine (I₂) : Iodine can act as a catalyst in oxidative conditions for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines. organic-chemistry.org This approach involves a cascade of C-H functionalization and C-N bond formations.

Organocatalysis : Bio-inspired catalysts, such as an o-quinone cofactor mimicking amine oxidase enzymes, have been used for the regioselective synthesis of 1,2,4-triazole-fused heterocycles from primary amines and hydrazines. rsc.orgrsc.org

Reagent-Free Synthesis : Some methods proceed without any external catalyst, such as the three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.orgisres.org

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Transition Metal | Cu(II) / Ag(I) | [3+2] Cycloaddition | High regioselectivity for 1,5- or 1,3-isomers | organic-chemistry.orgisres.org |

| Transition Metal | Phen-MCM-41-CuBr | Cascade Addition-Oxidative Cyclization | Heterogeneous, recyclable catalyst, uses air as oxidant | nih.govorganic-chemistry.org |

| Transition Metal | Ni(0) complex | Atom-Exchange from Oxadiazoles | Novel synthetic route, avoids de novo synthesis | organic-chemistry.org |

| Metal-Free | Iodine (I₂) | Oxidative C-H Functionalization | Avoids transition metals, cascade reaction | organic-chemistry.org |

| Metal-Free | o-quinone (biomimetic) | Amine Oxidase-Inspired Coupling | Atom-economical, environmentally benign | rsc.orgrsc.org |

Modern Methodologies (e.g., Microwave-Assisted, Electrochemical, Flow Chemistry)

To improve reaction efficiency and align with green chemistry principles, modern synthetic techniques are increasingly applied to the synthesis of 1,2,4-triazoles.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rjptonline.orgrsc.org The synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave conditions without a catalyst, offering excellent functional-group tolerance and significantly reduced reaction times compared to conventional heating. organic-chemistry.orgnih.gov For example, a reaction that takes over 4 hours conventionally can be completed in one minute with microwave assistance. nih.gov Yields are also often improved, with reports of 64-84% yields for certain derivatives. rjptonline.orgscielo.org.za

Electrochemical Synthesis : Electrosynthesis offers a green and mild alternative to traditional methods that often require harsh oxidants or metal catalysts. nih.gov An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) can produce 1,5-disubstituted 1,2,4-triazoles. organic-chemistry.org This method uses electrochemically generated reactive species, avoiding the need for strong chemical oxidants. organic-chemistry.org Reagent-free intramolecular dehydrogenative C–N cross-coupling reactions have also been developed under mild electrolytic conditions to create fused 1,2,4-triazole systems. rsc.orgrsc.org

Flow Chemistry : Continuous-flow synthesis provides advantages in terms of safety, scalability, and process control. This technique has been successfully applied to the synthesis of triazole derivatives. beilstein-journals.orgnih.gov For instance, the synthesis of 3-(Mesitylthio)-1H-1,2,4-triazole, an intermediate for the herbicide cafenstrole, was achieved with high productivity (344 g/h) and an 86% yield in a continuous-flow reactor, a significant improvement over the 64% yield in batch mode. thieme-connect.com

| Methodology | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted | Closed vessel, 140-700W | Rapid reaction times (seconds to minutes), improved yields, energy efficiency. | rjptonline.orgrsc.orgnih.govscielo.org.za |

| Electrochemical | Undivided cell, constant current, room temperature | Avoids chemical oxidants/catalysts, mild conditions, atom-economical. | organic-chemistry.orgnih.govrsc.orgrsc.org |

| Flow Chemistry | Packed-bed reactor, continuous feed | Enhanced safety, scalability, high productivity, improved yield. | beilstein-journals.orgnih.govthieme-connect.com |

Post-Cyclization Functionalization and Derivatization Strategies

Once the 5-isopropyl-1H-1,2,4-triazole core is synthesized, the final step is the introduction of the bromine atom at the 3-position.

Strategic Bromination of the 1,2,4-Triazole Scaffold

The bromination of the 1,2,4-triazole ring is an electrophilic substitution reaction. The position of bromination is influenced by the electronic properties of the ring and the substituents already present. For a 5-isopropyl-1H-1,2,4-triazole, the C-3 position is electron-rich and susceptible to electrophilic attack.

Studies on the bromination of 1,2,4-triazole and its derivatives, such as 4-amino-1,2,4-triazole (B31798), have been conducted to determine the stoichiometry of the reaction, which is crucial for controlling the extent of bromination. researchgate.net The tautomeric nature of 1,2,4-triazoles is also a key consideration. For bromo-1,2,4-triazoles, several tautomeric forms can exist, with their relative stability depending on the substitution pattern. ijsr.net The most stable tautomer for the parent bromo-1,2,4-triazole is the 4H-form (3-bromo-4H-1,2,4-triazole), while the 1H-tautomers (3-bromo-1H-1,2,4-triazole and 5-bromo-1H-1,2,4-triazole) are of similar energy. ijsr.net

A common brominating agent for such transformations is N-bromosuccinimide (NBS), often used with a catalytic amount of an initiator like benzoyl peroxide in a suitable solvent. researchgate.net The reaction would proceed by electrophilic attack of a bromine species on the C-3 carbon of the 5-isopropyl-1H-1,2,4-triazole ring to yield the desired 3-Bromo-5-isopropyl-1H-1,2,4-triazole. Careful control of reaction conditions would be necessary to ensure selective mono-bromination.

Introduction and Modification of the Isopropyl Substituent

The synthesis of 1,2,4-triazoles bearing an isopropyl group can be achieved through several established routes. A primary method involves the cyclization of precursors already containing the isopropyl moiety. For instance, the reaction of isopropylhydrazine with a cyanogen (B1215507) source can yield a 1-isopropyl-cyano-hydrazine intermediate. prepchem.com This intermediate can then be further reacted to form the triazole ring system.

Another key strategy is the direct alkylation of the 1,2,4-triazole ring. A facile method for the synthesis of 1-isopropyl-1H-1,2,4-triazole involves the alkylation of 1,2,4-triazole with isopropyl alcohol in an acidic medium, such as sulfuric acid, which can produce the target product with high selectivity and yield. researchgate.net While direct modification of the isopropyl group once attached to the triazole ring is less common, its introduction is a critical step that defines the steric and electronic properties of one of the key positions on the heterocyclic core.

Table 1: Selected Methods for Isopropyl Group Introduction

| Precursor | Reagent(s) | Product | Key Feature | Reference |

|---|---|---|---|---|

| Isopropylhydrazine hydrochloride | Cyanogen chloride, NaOH | 1-Isopropyl-cyano-hydrazine | Forms an early-stage intermediate for triazole synthesis. | prepchem.com |

Functional Group Interconversions on the Triazole Ring

The 1,2,4-triazole ring is a robust aromatic system, but it still allows for various functional group interconversions. The nitrogen atoms of the 1H-1,2,4-triazole ring are nucleophilic and can undergo electrophilic substitution, primarily alkylation or acylation. nih.gov For a molecule like this compound, the unsubstituted nitrogen atom is a prime site for such reactions. For example, reaction with alkyl halides in the presence of a base can lead to N-alkylation, yielding either the N1 or N4 substituted isomer, with the ratio often depending on the reaction conditions and the nature of the substituents already present on the ring. researchgate.net

Furthermore, the triazole ring can be functionalized through metallation. The use of strong bases, such as organolithium reagents or hindered magnesium amides like TMPMgCl·LiCl, can deprotonate the C-H or N-H bonds of the triazole ring, creating a nucleophilic center. acs.org This organometallic intermediate can then be trapped with various electrophiles, allowing for the introduction of new functional groups onto the triazole core. For instance, a double magnesiation of N-propyl-1,2,4-triazole followed by reaction with an electrophile like 4-iodoanisole (B42571) (after transmetalation to zinc) resulted in the formation of a double arylated triazole. acs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki) at the Bromine Position

The bromine atom at the C3 position of this compound is a key handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, enabling the introduction of a wide range of aryl and heteroaryl substituents. libretexts.org

These reactions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base, and an organoboron reagent (e.g., a boronic acid or its ester). libretexts.orguzh.ch The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. acs.orgbham.ac.uk For example, the Suzuki cross-coupling of 5-bromo-1,2,3-triazine (B172147) with various boronic acids was successfully achieved using Pd(dppf)Cl₂ as a catalyst and Ag₂CO₃ as the base in acetonitrile. uzh.ch While this example is for a 1,2,3-triazine, the principles are broadly applicable to other halogenated azoles, including 3-bromo-1,2,4-triazoles. researchgate.netrsc.org The reactivity order for the halogen leaving group in such couplings is generally I > Br > OTf >> Cl. libretexts.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Bromo-Heterocycle Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 81% | uzh.ch |

| 3-Bromo-1-(xylopyranosyl)-1,2,4-triazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 61% | researchgate.net |

| 2-Bromo-m-xylene* | o-tolylboronic acid | Pd₂(dba)₃ / 5-Phosphino-1,2,3-triazole | K₃PO₄ | Toluene | up to 86% | acs.org |

Note: This entry demonstrates the utility of triazole-based ligands in challenging Suzuki couplings.

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the electron-deficient 1,2,4-triazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct replacement of the bromine with a variety of nucleophiles, providing a straightforward route to diverse 5-substituted-3-isopropyl-1H-1,2,4-triazoles. The π-deficient nature of the 1,2,4-triazole ring facilitates attack by nucleophiles at the carbon atoms. nih.gov

Halogenated 1,2,4-triazoles can react with nucleophiles such as thiols, amines, and alkoxides to yield the corresponding substituted products. researchgate.netmdpi.com For example, the reaction of 1,2,4-triazole-3(5)-thiol with α-bromo-γ-butyrolactone proceeds via a rapid nucleophilic substitution of the bromine atom. mdpi.com Although this example involves an alkyl bromide, the principle extends to aryl bromides, especially on electron-poor heterocyclic systems. The reaction conditions often involve a base to either deprotonate the nucleophile or to act as an acid scavenger. The efficiency of the substitution can be influenced by the nature of the nucleophile, the solvent, and the temperature.

Table 3: Examples of Nucleophilic Substitution on Halogenated Heterocycles

| Halogenated Substrate | Nucleophile | Conditions | Product Type | Key Observation | Reference |

|---|---|---|---|---|---|

| α-Bromo-γ-butyrolactone | 1,2,4-Triazole-3(5)-thiol | Triethylamine, Reflux | S-Alkylated triazole | Very fast SN reaction observed by TLC. | mdpi.com |

Mechanistic Studies and Theoretical Insights into the Reactivity Profile of 3 Bromo 5 Isopropyl 1h 1,2,4 Triazole

Reaction Mechanism Elucidation for Key Transformations

The reactivity of 3-bromo-5-isopropyl-1H-1,2,4-triazole is largely characterized by transformations involving the bromine atom and the triazole ring itself. Key reactions include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The SNAr mechanism in activated aryl halides typically proceeds via a two-step addition-elimination pathway. In the case of 3-bromo-1,2,4-triazoles, the electron-withdrawing nature of the triazole ring facilitates nucleophilic attack at the C3 position. The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the triazole ring. In the subsequent step, the bromine atom is eliminated as a bromide ion, restoring the aromaticity of the triazole ring and yielding the substituted product. The rate of this reaction is influenced by the nature of the nucleophile and the substituents on the triazole ring.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The catalytic cycle for the Suzuki coupling of 3-bromo-1,2,4-triazoles involves a palladium(0) catalyst and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the 3-bromo-1,2,4-triazole to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org Subsequently, in the presence of a base, transmetalation occurs where the organic group from an organoboron reagent is transferred to the palladium complex. libretexts.org Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

Investigation of Bromine Reactivity in Triazole Systems

The bromine atom at the 3-position of the 1,2,4-triazole (B32235) ring is a key functional group that dictates much of the compound's synthetic utility. Its reactivity is a consequence of the electronic properties of the triazole ring and the nature of the C-Br bond. The triazole ring is electron-deficient, which makes the attached bromine atom susceptible to nucleophilic displacement. evitachem.com

The C-Br bond in 3-bromo-1,2,4-triazoles can be cleaved to participate in various chemical transformations. Nucleophilic substitution reactions with a range of nucleophiles, such as amines and thiols, allow for the introduction of diverse functional groups at the 3-position. evitachem.com

Furthermore, the bromine atom serves as a valuable handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, enables the formation of C-C bonds by reacting the bromo-triazole with boronic acids in the presence of a palladium catalyst. organic-chemistry.org This reaction is instrumental in the synthesis of more complex molecules containing the 1,2,4-triazole scaffold. The reactivity of the bromine atom in these reactions is influenced by the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Tautomerism and Protomerism of 1,2,4-Triazoles in Solution and Solid State

1,2,4-Triazoles are capable of existing in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. For a monosubstituted 1,2,4-triazole, two main tautomers are possible: the 1H- and 4H-tautomers. In the case of 3,5-disubstituted 1,2,4-triazoles, three tautomeric forms can be envisioned. The relative stability of these tautomers is influenced by the electronic nature of the substituents on the triazole ring. nih.gov

Theoretical and experimental studies have shown that for many 1,2,4-triazoles, the 1H-tautomer is generally more stable than the 4H-tautomer. nih.gov The tautomeric equilibrium can be influenced by the solvent, temperature, and the physical state (solution or solid). mdpi.com

For halogen-substituted 1,2,4-triazoles, such as 3-bromo-1H-1,2,4-triazole, studies have indicated that the 3-halo-1H-1,2,4-triazole tautomer is the predominant form in solution. nih.gov The presence of different tautomers can have a significant impact on the chemical reactivity and biological activity of the compound, as the position of the proton affects the electron distribution and hydrogen-bonding capabilities of the triazole ring.

Table 1: General Tautomeric Forms of 3,5-Disubstituted 1,2,4-Triazoles This table illustrates the possible tautomeric forms for a generic 3,5-disubstituted 1,2,4-triazole. The predominant tautomer for this compound will be influenced by the electronic and steric effects of the bromo and isopropyl groups.

| Tautomer Name | General Structure |

|---|---|

| 1H-Tautomer |  |

| 4H-Tautomer |  |

Role of the Isopropyl Group in Modulating Reactivity and Selectivity

The isopropyl group at the 5-position of the 1,2,4-triazole ring plays a crucial role in modulating the compound's reactivity and selectivity through a combination of steric and electronic effects.

Steric Effects: The bulky nature of the isopropyl group can sterically hinder the approach of reactants to the adjacent N4 and C5 positions of the triazole ring. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions. For example, in reactions involving the triazole ring nitrogens, the isopropyl group may direct incoming electrophiles towards the more accessible N1 or N2 atoms.

Electronic Effects: The isopropyl group is an electron-donating group through induction (+I effect). This electron-donating nature increases the electron density on the triazole ring, which can affect its reactivity. An increase in electron density can activate the ring towards electrophilic attack and may influence the acidity of the N-H proton. The pKa values of alkyl-substituted 1,2,4-triazoles are known to be affected by the nature of the alkyl group. researchgate.net

| Substituent | Hammett Constant (σp) | Electronic Effect | Steric Effect |

|---|---|---|---|

| Bromo | +0.23 | Electron-withdrawing (inductive), Weakly deactivating (resonance) | Moderate |

| Isopropyl | -0.15 | Electron-donating (inductive) | Bulky |

Computational and Quantum Chemical Investigations of 3 Bromo 5 Isopropyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a cornerstone of modern computational chemistry and physics, providing a balance between accuracy and computational cost. For a molecule like 3-Bromo-5-isopropyl-1H-1,2,4-triazole, DFT calculations would be instrumental in elucidating its fundamental chemical properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the atomic coordinates to find the minimum energy conformation on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Given the presence of a rotatable isopropyl group, a conformational analysis would be necessary to identify the global minimum energy structure among various possible rotational isomers (conformers). This analysis is crucial as the molecular conformation can significantly influence its reactivity and physical properties. The expected optimized geometry would feature a planar 1,2,4-triazole (B32235) ring, with the isopropyl group oriented to minimize steric hindrance with the adjacent bromo and triazole ring substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Theoretical) (Note: This table is a hypothetical representation of expected data from a DFT calculation at a common level of theory, such as B3LYP/6-311++G(d,p). Actual values would require a specific computational study.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C3-Br | ~1.88 |

| C5-C(isopropyl) | ~1.52 | |

| N1-N2 | ~1.38 | |

| N2-C3 | ~1.32 | |

| C3-N4 | ~1.35 | |

| N4-C5 | ~1.33 | |

| C5-N1 | ~1.36 | |

| Bond Angles (°) | Br-C3-N2 | ~125.0 |

| Br-C3-N4 | ~128.0 | |

| N2-C3-N4 | ~107.0 | |

| C(isopropyl)-C5-N1 | ~122.0 | |

| C(isopropyl)-C5-N4 | ~123.0 | |

| Dihedral Angles (°) | Br-C3-N2-N1 | ~180.0 |

| C(isopropyl)-C5-N1-N2 | ~0.0 or 180.0 |

Electronic Structure Analysis

An analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This is fundamental to understanding its chemical behavior. For this compound, this analysis would reveal the nature of the chemical bonds, the charge distribution, and the locations of electron-rich and electron-poor regions. The triazole ring is an aromatic system, and the analysis would quantify the extent of electron delocalization. The electronegative bromine atom and nitrogen atoms of the triazole ring are expected to be regions of higher electron density.

Frontier Molecular Orbital (FMO) Energies and Reactivity Descriptors (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical descriptor of molecular reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich triazole ring and the bromine atom, while the LUMO would likely be distributed over the triazole ring. The HOMO-LUMO gap would provide a quantitative measure of its chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Descriptors for this compound (Theoretical) (Note: This table is a hypothetical representation of expected data.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. physchemres.orgrsc.org Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. physchemres.org

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the bromine atom, indicating these as potential sites for interaction with electrophiles. The hydrogen atom on the triazole ring (N-H) would be expected to show a region of positive potential, making it a potential site for deprotonation.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.

Global and Local Reactivity Indices

For this compound, the calculation of these indices would provide a more nuanced understanding of its reactivity profile, complementing the qualitative predictions from the MEP map.

Table 3: Predicted Global Reactivity Indices for this compound (Theoretical) (Note: This table is a hypothetical representation of expected data.)

| Reactivity Index | Formula | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~4.0 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~3.0 eV |

| Global Electrophilicity (ω) | χ² / (2η) | ~2.67 eV |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the intermolecular interactions that govern the behavior of substances in different environments.

In the context of 1,2,4-triazole derivatives, MD simulations have been employed to investigate their interactions in various media, such as in acidic solutions. nih.govtandfonline.com These studies often calculate parameters like interaction energies and dihedral angles to understand how the molecules orient themselves and interact with their surroundings. nih.govtandfonline.com For instance, research on certain 4-amino-1,2,4-triazole (B31798) derivatives has shown that the presence of intermolecular hydrogen bonds can significantly increase interaction energies, leading to more stable conformations in solution. nih.govtandfonline.com

MD simulations have also been instrumental in drug discovery research involving 1,2,4-triazole scaffolds. tandfonline.compensoft.net By simulating the interaction between a triazole derivative and a biological target, such as an enzyme, researchers can assess the stability of the complex. tandfonline.comrsc.org Key metrics derived from these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (RoG), which collectively describe the stability and conformational changes of the ligand-protein complex. rsc.org Such studies have been crucial in designing novel inhibitors for targets like human carbonic anhydrase IX, which is implicated in cancer. rsc.org

For a molecule like this compound, MD simulations could elucidate how the bromine and isopropyl substituents influence its intermolecular interactions, such as hydrogen bonding and van der Waals forces, in different solvent environments.

Theoretical Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.netrsc.org These theoretical methods can calculate vibrational frequencies (Infrared and Raman spectra), electronic transitions (UV-visible spectra), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

Studies on various 1,2,4-triazole derivatives have demonstrated the accuracy of these predictive methods. researchgate.netresearchgate.net For example, theoretical calculations have been used to assign the vibrational spectra of 4-methyl-1,2,4-triazole-3-thione and to understand how solvent polarity and hydrogen bonding affect the spectral features. rsc.org Similarly, the UV-visible absorption spectra of microsolvated hydrogen bonding clusters of this compound have been successfully simulated using time-dependent DFT (TD-DFT). rsc.org

Furthermore, quantum chemical calculations have been employed to study the tautomeric equilibrium of 1,2,4-triazole derivatives by simulating the UV/vis spectra of the most stable tautomers and comparing them with experimental data. researchgate.net The influence of different substituents on the triazole ring on this equilibrium has also been elucidated through such theoretical modeling. researchgate.net

In the case of this compound, DFT and other quantum chemical methods could be used to predict its characteristic IR, Raman, UV-vis, and NMR spectra. These theoretical spectra would be invaluable for identifying the compound and for interpreting experimental spectroscopic data.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 5 Isopropyl 1h 1,2,4 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F) for Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-5-isopropyl-1H-1,2,4-triazole in solution.

¹H NMR: The proton NMR spectrum provides information on the number and chemical environment of protons. For this compound, the spectrum is expected to show a characteristic downfield singlet for the N-H proton of the triazole ring, its chemical shift being influenced by solvent and concentration. acs.org The isopropyl group will present as a septet for the methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, with coupling between them.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The two carbon atoms of the triazole ring are expected to have distinct chemical shifts due to the different substituents (bromo and isopropyl). The C-Br carbon will likely be shifted further downfield compared to the C-isopropyl carbon. The isopropyl group will show two signals corresponding to the methine and methyl carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to lower natural abundance and sensitivity, offers direct insight into the electronic environment of the nitrogen atoms within the triazole ring. This would allow for the differentiation of the three distinct nitrogen atoms, providing valuable data on tautomerism and electronic distribution.

¹⁹F NMR: As there are no fluorine atoms in this compound, ¹⁹F NMR is not applicable for its direct characterization. However, it is a crucial technique for fluorinated analogues.

Expected NMR Data: The following table presents predicted chemical shifts based on known data for substituted 1,2,4-triazoles.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 13.0 - 15.0 | singlet | N-H (triazole) |

| ¹H | 3.0 - 3.5 | septet | CH (isopropyl) |

| ¹H | 1.2 - 1.5 | doublet | CH₃ (isopropyl) |

| ¹³C | 150 - 160 | - | C-Br (triazole) |

| ¹³C | 160 - 170 | - | C-isopropyl (triazole) |

| ¹³C | 25 - 30 | - | CH (isopropyl) |

| ¹³C | 20 - 25 | - | CH₃ (isopropyl) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy is utilized to identify the functional groups and vibrational modes within the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands. nih.gov

Key expected vibrational modes include:

N-H Stretching: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H group of the triazole ring. researchgate.net

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the isopropyl group.

C=N and N=N Stretching: The triazole ring will show characteristic stretching vibrations for C=N and N=N bonds, typically in the 1400-1650 cm⁻¹ region. researchgate.netsapub.org

C-N Stretching: Vibrations corresponding to the C-N bonds within the ring are expected in the 1300-1400 cm⁻¹ range. sapub.org

C-Br Stretching: A weaker absorption at lower wavenumbers, typically in the 500-700 cm⁻¹ range, corresponding to the C-Br bond.

Expected FT-IR Absorption Bands: The following table presents predicted vibrational frequencies based on known data for substituted 1,2,4-triazoles.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | 3100 - 3300 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=N Stretch | 1560 - 1650 |

| N=N Stretch | 1400 - 1500 |

| C-N Stretch | 1300 - 1400 |

| C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the precise molecular weight of this compound and to study its fragmentation pattern under ionization, which aids in structural confirmation. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with an intensity ratio of approximately 1:1.

The fragmentation of 1,2,4-triazoles often involves the loss of stable neutral molecules such as dinitrogen (N₂) and hydrogen cyanide (HCN). rsc.org For this compound, expected fragmentation pathways could include:

Loss of the isopropyl group.

Loss of the bromine atom.

Cleavage of the triazole ring with the elimination of N₂. rsc.org

Predicted Mass Spectrometry Fragments: The following table presents predicted m/z values for the molecular ion and major fragments.

| Ion | Predicted m/z | Identity |

| [M]⁺ | 190/192 | Molecular Ion |

| [M - CH(CH₃)₂]⁺ | 147/149 | Loss of isopropyl group |

| [M - Br]⁺ | 111 | Loss of bromine atom |

| [M - N₂]⁺ | 162/164 | Loss of dinitrogen |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis

Chromatographic methods coupled with mass spectrometry are essential for assessing the purity of this compound and for its quantification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. It would separate the compound from any impurities or byproducts, with the mass spectrometer providing identification of the eluted peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of less volatile or thermally labile compounds. For polar compounds like triazoles, reversed-phase LC with a suitable column (e.g., C18) coupled to an electrospray ionization (ESI) mass spectrometer is a common approach. nih.gov This method allows for high-sensitivity detection and quantification.

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition behavior. For this compound, a TGA thermogram would show the onset temperature of decomposition and the percentage of mass loss at different stages. The thermal stability of 1,2,4-triazole (B32235) derivatives is influenced by their substituents. jocpr.comakjournals.comresearchgate.net The analysis would indicate the temperature at which the compound begins to degrade and whether the decomposition occurs in single or multiple steps.

Predicted Thermal Stability Data: The following table presents predicted thermal decomposition characteristics based on known data for substituted 1,2,4-triazoles.

| Parameter | Predicted Value |

| Onset of Decomposition | 180 - 250 °C |

| Maximum Decomposition Temperature (Tmax) | 200 - 280 °C |

Exploration of Specialized Applications Derived from 3 Bromo 5 Isopropyl 1h 1,2,4 Triazole and Its Analogue Systems

Medicinal Chemistry Research and Rational Drug Design Principles

The 1,2,4-triazole (B32235) nucleus is considered a "privileged scaffold" because it is a recurring motif in a wide array of clinically successful drugs, including antifungal agents like fluconazole (B54011) and anticancer therapies. nih.govnih.gov Its utility stems from its ability to engage with biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, while also offering improved pharmacokinetic profiles compared to more labile functional groups. nih.govresearchgate.net

The 1,2,4-triazole ring is strategically incorporated into larger, more complex molecules to create novel bioactive scaffolds. Its rigid structure helps to properly orient other functional groups in three-dimensional space, facilitating optimal interaction with biological targets. The synthetic versatility of precursors like 3-Bromo-5-isopropyl-1H-1,2,4-triazole allows chemists to use it as a central building block. The bromo-substituent, in particular, is a key synthetic handle for cross-coupling reactions, enabling the attachment of various aryl or alkyl groups to build molecular complexity and explore new chemical space. This approach has been used to generate libraries of hybrid compounds, where the triazole core links different pharmacophores to create agents with enhanced or novel activities. nih.govnih.govchemmethod.com

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of 1,2,4-triazole derivatives. These studies systematically modify the structure of a lead compound to determine which chemical features are essential for its biological activity. For instance, in the development of antimicrobial agents, SAR studies on bis-1,2,4-triazole derivatives revealed that substituting the scaffold with dihalobenzyl groups resulted in greater antibacterial and antifungal potency compared to monohalobenzyl groups. nih.gov Similarly, in the design of anticancer agents, modifications to the 1,2,4-triazole core have been shown to significantly impact efficacy against various cancer-related enzymes like kinases and topoisomerases. nih.gov

Ligand efficiency (LE), a metric that relates the binding affinity of a molecule to its size (non-hydrogen atom count), is a key consideration in these studies. The compact and potent binding nature of the triazole ring often contributes to high ligand efficiency, making it an attractive component in fragment-based drug discovery.

Table 1: SAR Findings in 1,2,4-Triazole Derivatives

| Base Scaffold | Target/Activity | Substitution | Effect on Activity | Reference |

| Bis-1,2,4-triazole | Antibacterial (B. proteus) | 3,4-dichlorobenzyl group | More potent than norfloxacin | nih.gov |

| Clinafloxacin-triazole hybrid | Antimicrobial (MRSA) | 2,4-difluoro at phenyl ring | Most potent antimicrobial efficacy | nih.gov |

| Indolyl 1,2,4-triazole | Anticancer (CDK4/CDK6) | Varied substitutions on indole | IC50 values ranged from 0.049 µM to 3.031 µM | rsc.org |

| 1,2,4-Triazole-thioacetamide | Anticancer (FAK inhibitor) | Pyridine and benzoic acid rings | Nanomolar potency against FAK | nih.gov |

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. This method is invaluable for understanding the molecular basis of a drug's action and for designing more potent and selective inhibitors. mdpi.com For 1,2,4-triazole derivatives, docking studies have been instrumental in elucidating their binding modes. For example, in the design of aromatase inhibitors for breast cancer, docking studies revealed that the nitrogen atoms of the triazole ring form crucial hydrogen bonds with key amino acid residues like Met374 and Arg115 in the enzyme's active site. nih.gov Similar studies on triazole-based anticancer agents have identified key interactions with targets such as EGFR, BRAF, and tubulin, guiding further synthetic modifications. nih.gov These computational models help prioritize which compounds to synthesize, saving time and resources in the drug discovery process. nih.govnih.gov

Table 2: Molecular Docking Insights for 1,2,4-Triazole Analogues

| Triazole Derivative Class | Target Protein | Key Interactions Observed | Predicted Outcome | Reference |

| Letrozole (B1683767) Analogues | Aromatase (CYP19A1) | H-bonds with Met374, Arg115 | Potent aromatase inhibition | nih.gov |

| Indolyl 1,2,4-triazoles | CDK4/CDK6 | Mimics binding of Palbociclib | Potent anti-proliferative activity | rsc.org |

| Triazole-Thioacetamides | FAK | Good fit within ATP binding site | Potent FAK inhibition | nih.gov |

| Imidazole-1,2,3-triazole Hybrids | GSK-3β | Strong binding interactions | Good anticancer activity | nih.gov |

| Indole Triazole Conjugate | PBP2a (Allosteric Site) | High binding affinity and stability | Potential to combat MRSA | mdpi.com |

Bioisosteric replacement is a strategy in drug design where a functional group in a lead molecule is replaced by another group with similar physical or chemical properties to improve the compound's potency, selectivity, or pharmacokinetic profile. The 1,2,4-triazole ring is an excellent bioisostere for several common functionalities. unimore.it It is frequently used to replace the metabolically vulnerable amide bond, as it mimics the amide's size, planarity, and hydrogen-bonding capacity but offers superior stability against hydrolysis by metabolic enzymes. acs.orgnih.gov

This strategy has been successfully applied in various contexts. For instance, replacing an amide with a 1,2,4-triazole in pyrazolo[1,5-pyrimidine inhibitors of the enzyme CSNK2 led to improved potency and metabolic stability. acs.org In another example, a novel 1,2,4-triazolesulfone group was designed as a bioisostere for an acylsulfonamide in the development of NaV1.7 inhibitors for pain, resulting in a series of potent inhibitors with favorable pharmacokinetic properties. nih.gov

The 1,2,4-triazole scaffold is a versatile platform for the rational design of inhibitors and modulators targeting a wide range of enzymes and receptors implicated in human diseases. nih.gov Its structural and electronic properties allow it to be tailored to fit into the binding sites of diverse biological targets. researchgate.net

Enzyme Inhibitors: Numerous 1,2,4-triazole-based compounds have been developed as potent enzyme inhibitors. They are particularly prominent as anticancer agents, targeting enzymes crucial for cancer cell proliferation and survival. Examples include inhibitors of BRAF, EGFR, and tubulin, where the triazole core serves as a rigid scaffold to position the interacting moieties correctly. nih.gov Derivatives have also shown significant inhibitory activity against aromatase, a key enzyme in estrogen synthesis targeted in breast cancer therapy, and cholinesterases, which are targets in Alzheimer's disease research. nih.govmdpi.comnih.gov

Receptor Modulators: Beyond enzymes, triazole derivatives have been designed to modulate the function of various receptors. For example, series of analogues have been synthesized as ligands for dopamine (B1211576) D3 receptors, which are targets for neurological and psychiatric disorders. lookchem.com Other derivatives have been developed as antagonists for the adenosine (B11128) A2B receptor, which is implicated in cancer and inflammatory diseases. nih.gov

Table 3: Examples of 1,2,4-Triazole Derivatives as Inhibitors and Modulators

| Derivative Class | Biological Target | Type of Modulation | Therapeutic Area | Reference(s) |

| Triazole Hybrids | Aromatase | Inhibitor | Oncology (Breast Cancer) | mdpi.comnih.gov |

| Substituted 1,2,4-triazoles | EGFR, BRAF, Tubulin | Inhibitor | Oncology | nih.gov |

| Triazole-Thiol Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Inhibitor | Neurodegenerative Disease | nih.govresearchgate.net |

| Phenylpiperazine Triazoles | Dopamine D3 Receptor | Ligand (Antagonist) | Neurology/Psychiatry | lookchem.com |

| Triazole-pyrimidine Hybrids | Adenosine A2B Receptor | Antagonist | Oncology | nih.gov |

| Indole/1,2,4-triazole Hybrids | Tubulin Polymerization | Inhibitor | Oncology | mdpi.com |

Chemical biology probes are small molecules designed to interact with specific biological targets, enabling researchers to study and understand complex biological processes. These probes are often modified with reporter tags (like fluorescent dyes) or reactive groups to allow for visualization, isolation, or identification of their protein targets. nih.govrsc.org

The 1,2,4-triazole scaffold, present in compounds like this compound, is a suitable starting point for creating such probes. The reactive bromo-handle can be used to attach photo-affinity labels or biotin (B1667282) tags, which are used in "pull-down" experiments to identify unknown protein binding partners. For example, a library of 5-pyridinyl-1,2,4-triazole derivatives was used as a probe to investigate potent Focal Adhesion Kinase (FAK) inhibitors. nih.gov By developing fluorescent or activity-based probes from triazole scaffolds, researchers can visualize enzyme activity in living cells, characterize new drug targets, and gain deeper insights into disease mechanisms. nih.gov

Materials Science and Advanced Functional Materials

The 1,2,4-triazole scaffold is a cornerstone in the development of advanced functional materials due to its inherent properties. The electron-deficient nature of the triazole ring imparts excellent electron-transporting and hole-blocking capabilities, which are critical for various electronic and optoelectronic devices. researchgate.net Furthermore, the ability to functionalize the triazole ring at various positions allows for the fine-tuning of its chemical, physical, and electronic properties. nih.gov

Applications in Organic Electronics (e.g., Electron Transport Layers, Hole Blocking Materials)

The highly electron-deficient character of the 1,2,4-triazole ring system makes its derivatives prime candidates for use in organic electronics. researchgate.net These compounds often serve as electron transport layers (ETLs) and hole blocking materials (HBMs) in devices like organic light-emitting diodes (OLEDs). The introduction of a 1,2,4-triazole moiety into a material's structure can significantly enhance its electron-transport and hole-blocking properties. researchgate.net

While direct studies on this compound for these applications are not prominent in the literature, related 1,2,4-triazole derivatives have demonstrated their efficacy. The presence of the isopropyl group, an alkyl substituent, and the bromo group can influence the material's morphology, solubility, and electronic energy levels, which are crucial parameters for device performance.

Luminescence Properties and Use in Optoelectronic Devices (e.g., OLEDs, PHOLEDs, PLEDs)

Derivatives of 4H-1,2,4-triazole are noted for their interesting luminescent properties, making them suitable for applications in optoelectronics. mdpi.com A significant body of research has focused on synthesizing new luminophores based on 4-alkyl-4H-1,2,4-triazole cores. mdpi.comnih.gov These compounds have been shown to exhibit high luminescence and substantial quantum yields of emitted photons. mdpi.comnih.gov The synthesis of highly conjugated 4H-1,2,4-triazole representatives has been a key area of investigation. mdpi.com

The use of 1,2,4-triazole derivatives extends to various types of optoelectronic devices, including:

OLEDs (Organic Light-Emitting Diodes)

PHOLEDs (Phosphorescent Organic Light-Emitting Diodes)

PLEDs (Polymer Light-Emitting Diodes)

The excellent properties of these devices are often attributed to the electron-transport and hole-blocking capabilities of the triazole unit. researchgate.net For instance, polymers incorporating 1,2,4-triazole units have been developed for use in light-emitting devices. lifechemicals.com The specific substitution pattern on the triazole ring, such as the bromo and isopropyl groups in this compound, would be expected to modulate the photophysical properties of the resulting materials.

Below is a table showcasing the photophysical properties of some representative luminescent 4H-1,2,4-triazole derivatives.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |

| 4-butyl-3,5-bis(4-(naphthalen-1-yl)phenyl)-4H-1,2,4-triazole | 305, 357 | 430 | 98 | Luminophore |

| 4-butyl-3,5-bis(4'-(pyren-1-yl)biphenyl-4-yl)-4H-1,2,4-triazole | 315, 350 | 455 | 95 | Luminophore |

| 4-octyl-3,5-bis(4-(naphthalen-1-yl)phenyl)-4H-1,2,4-triazole | 306, 358 | 431 | 97 | Luminophore |

This table presents data for illustrative 1,2,4-triazole compounds to demonstrate the potential of this class of materials.

Development of Liquid Crystalline and Optical Waveguide Materials

The rigid, planar structure of the triazole ring has been exploited in the design of liquid crystalline materials. cnrs.frtandfonline.com Although five-membered rings can disrupt the linearity that favors mesophase formation, various 1,2,3-triazole derivatives have been shown to exhibit nematic and smectic liquid crystal phases. cnrs.fr Research into 1,2,4-triazole-based liquid crystals is also an active area. researchgate.net The molecular structure, including the nature of substituents and the length of the mesogenic core, plays a crucial role in determining the mesomorphic properties. cnrs.fr

Furthermore, certain triazole-based materials have been shown to act as optical waveguides. For instance, a triazole-conjugated pyrene (B120774) derivative was found to self-assemble into nanowires that exhibit exceptional two-photon optical waveguide properties with low optical loss. rsc.org This opens up possibilities for their use in photonic devices. rsc.org The specific stereoelectronic profile of this compound could be investigated for its potential to form ordered structures suitable for these applications.

Potential in Organic Photovoltaic Cells and Data Storage Technologies

The application of 1,2,4-triazole derivatives has also been explored in the field of organic photovoltaic (OPV) cells. researchgate.net Conjugated polymers that incorporate 1,2,4-triazole derivatives as electron-withdrawing units have been synthesized for use in polymer solar cells. researchgate.net These materials are designed to improve the absorption of solar energy and have shown promise as candidates for high-performance photovoltaic materials. researchgate.net The introduction of the triazole unit can also improve the material's solubility and film morphology, leading to enhanced OPV device performance. researchgate.net

In addition to photovoltaics, some 1,2,4-triazole derivatives have found applications in data storage devices, highlighting the versatility of this heterocyclic system in materials science. researchgate.net

Catalysis and Ligand Design in Synthetic Chemistry

The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, making them excellent donors and capable of coordinating with metal ions. This property has led to the extensive use of triazole derivatives as ligands in coordination chemistry and transition metal-catalyzed reactions. bohrium.comresearchgate.netnih.gov

Role as Ligands in Transition Metal-Catalyzed Reactions

1,2,4-Triazole and its derivatives are highly regarded as ligands for transition metals because they combine the coordination geometry of pyrazoles and imidazoles. bohrium.com A key feature is their ability to act as bridging ligands between two metal centers. bohrium.com This bridging capacity, especially when the triazole ring is substituted with additional donor groups, allows for the design of novel polynuclear metal complexes with interesting properties. bohrium.com

The coordination behavior of triazoles can be influenced by the substitution pattern on the ring. For example, substituents at the N4 position typically allow for N1 monodentate or N1,N2-didentate coordination. bohrium.com The presence of bromo and isopropyl groups on the carbon atoms of the this compound ring would influence the steric and electronic environment around the coordinating nitrogen atoms, thereby affecting the stability and catalytic activity of the resulting metal complexes. Early transition metal complexes with 1,2,4-triazolato ligands have been synthesized and studied, revealing different coordination modes such as η¹ and η². acs.org

The versatility of triazole-based ligands is demonstrated by their use in a variety of metal-catalyzed reactions. For instance, iron complexes with ligands containing triazole moieties have been synthesized and their catalytic activity in oxidation reactions has been evaluated. nih.gov The ability to tune the ligand structure, as would be possible with derivatives like this compound, is crucial for optimizing the performance of such catalytic systems.

Below is a table summarizing the coordination behavior of some 1,2,4-triazole ligands with transition metals.

| Ligand | Metal Ion | Coordination Mode | Resulting Complex Structure |

| 4-Ethyl-1,2,4-triazole | Mn(II) | 1,2-bidentate bridging | Linear trinuclear |

| 1,2,4-Triazolato | Ti(IV) | η² | Mononuclear |

| 1,2,4-Triazolato | Nb(V) | η¹ | Mononuclear |

| 4-Amino-1,2,4-triazole (B31798) | Fe(II) | Bridging | Polynuclear chain |

This table provides examples of coordination compounds formed with various 1,2,4-triazole derivatives.

Design of Chiral Triazole-Based Catalysts for Asymmetric Synthesis

The 1,2,4-triazole framework is a valuable component in the design of chiral ligands and catalysts for asymmetric synthesis, a field focused on producing specific enantiomers of chiral molecules. The structural rigidity and defined coordination geometry of the triazole ring are advantageous for creating a well-defined chiral environment around a catalytic metal center or active site.

Research into analogous systems demonstrates the successful incorporation of 1,2,4-triazoles into effective chiral catalysts. For instance, new chiral bis-1,2,4-triazolium salts have been synthesized and used to create rhodium(I) biscarbene complexes. rsc.orgrsc.org These complexes have been successfully applied as catalysts in the asymmetric hydrogenation of prochiral olefins, achieving moderate to good enantioselectivities. rsc.org The synthetic strategy often involves reacting a chiral diamine, such as (R,R)-(-)-1,2-diaminocyclohexane, to form a bistriazole scaffold, which is then N-substituted to create the final ligand. rsc.org

Another powerful approach is the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), to catalyze reactions involving triazole-containing substrates. nih.govacs.org The atroposelective synthesis of N-aryl 1,2,4-triazoles has been achieved through a cyclodehydration reaction mediated by a CPA catalyst, yielding products with high enantiomeric ratios. nih.govacs.orgacs.org The catalyst is believed to operate through dual activation, protonating the electrophile while deprotonating the nucleophile to guide the stereochemical outcome of the ring formation. acs.org

For a molecule like this compound, these principles suggest several design pathways. The N-H position can be functionalized with chiral auxiliaries or linked to form multidentate ligands. The bromo and isopropyl groups offer steric bulk and specific electronic properties that can be tuned to influence the catalyst's pocket and, consequently, its stereoselectivity.

Table 1: Examples of Asymmetric Catalysis with 1,2,4-Triazole Analogues

| Catalyst/Ligand Type | Reaction Type | Key Feature | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Rhodium(I) biscarbene complexes with chiral bis-1,2,4-triazolium salts | Asymmetric Hydrogenation | C₂-symmetric bis-NHC ligands derived from chiral diamines. | Up to 61% ee | rsc.org |

| Chiral Phosphoric Acid (CPA) | Atroposelective Cyclodehydration | Organocatalytic de novo construction of N-aryl 1,2,4-triazoles. | Up to 91:9 er (enrichable to >99:1 er) | nih.govacs.org |

Precursor Development for Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. The 1,2,4-triazole moiety is an attractive precursor for organocatalysts due to its stability, well-defined structure, and the presence of hydrogen bond donor/acceptor sites. nih.govrsc.org

The compound this compound serves as a versatile building block for developing novel organocatalysts. The bromine atom at the C3 position is a key functional handle. It can be readily displaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of functional groups. This allows for the systematic tuning of the catalyst's steric and electronic properties. The N-H protons of the triazole ring can act as hydrogen-bond donors, a crucial interaction for activating substrates in many organocatalytic transformations. nih.gov

For example, asymmetric aza-Michael reactions have been successfully catalyzed by chiral bifunctional thiourea (B124793) organocatalysts acting on NH-1,2,3-triazoles. acs.org This demonstrates that the triazole N-H group can be a key interaction site in catalysis. By analogy, this compound could be elaborated into a chiral organocatalyst where the triazole N-H and a tethered functional group (e.g., a thiourea or amine) work in concert to control reactivity and stereoselectivity. The isopropyl group provides steric influence, while the bromine allows for the attachment of the catalytic unit or other directing groups.

Supramolecular Chemistry and Self-Assembly

The predictable non-covalent interactions involving the 1,2,4-triazole ring make it an excellent building block for supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures.

Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The structure of this compound is rich in sites for non-covalent interactions, which govern its assembly in the solid state and in solution.

Hydrogen Bonding: The 1,2,4-triazole ring contains both hydrogen bond donors (the N-H proton) and acceptors (the lone pairs on the other nitrogen atoms). This allows for the formation of robust and directional hydrogen-bonding networks, such as molecular chains or dimers. nanobioletters.commdpi.com In crystal structures of related triazoles, intermolecular N-H···N and N-H···S hydrogen bonds are common motifs that stabilize the packing. mdpi.com

Halogen Bonding: The bromine atom at the C3 position is a potential halogen bond donor. This is an attractive, non-covalent interaction between an electrophilic region on the halogen and a nucleophile. In the crystal structure of a related compound, 3-(4-bromophenyl)-5-(4-peroxobutyl)-1,2,4-triazole, attractive intermolecular Br···Br contacts were observed and calculated to have an energy of 2.2–2.5 kcal/mol. mdpi.comresearchgate.net These interactions can act as "supramolecular staples," directing crystal packing and stabilizing otherwise unstable compounds. researchgate.net

Table 2: Summary of Non-Covalent Interactions in Triazole Systems

| Interaction Type | Participating Groups | Typical Role in Assembly | Reference Example |

|---|---|---|---|

| Hydrogen Bonding | Triazole N-H (donor) and N atoms (acceptor) | Forms robust chains and dimers, directing crystal packing. | N1–H1…N63 interactions forming chains in a 1,2,4-triazole derivative. mdpi.com |

| Halogen Bonding | C-Br (donor) and a nucleophile (e.g., another Br) | Directional interaction stabilizing crystal lattices. | Type I Br···Br contacts in 3-(4-bromophenyl)-1,2,4-triazole. mdpi.comresearchgate.net |

| π-π Stacking | Aromatic triazole ring and other π-systems | Contributes to crystal packing energy and stability. | Intramolecular π-π stacking in a diphenyl-bi-(1,2,4-triazole) complex. rsc.orgrsc.org |

Anion Recognition and Complexation Studies

The 1,2,4-triazole ring is a well-established motif for anion recognition. researchgate.net The N-H proton is sufficiently acidic to act as a hydrogen bond donor to bind anions. This acidity can be further modulated by the electronic nature of the substituents on the ring. researchgate.net In the case of this compound, the electron-withdrawing nature of the bromine atom is expected to increase the acidity of the N-H proton, enhancing its ability to bind anions compared to an unsubstituted triazole.

Receptors based on 1,2,3-triazoles and their triazolium derivatives have demonstrated remarkable ability to recognize anions such as dihydrogen phosphate (B84403) (H₂PO₄⁻), fluoride (B91410) (F⁻), and chloride (Cl⁻) through C-H···X⁻ or N-H···X⁻ hydrogen bonds. bohrium.comacs.org The design often involves incorporating multiple triazole units into a larger scaffold to create a pre-organized binding cavity, enhancing both affinity and selectivity for a target anion. sci-hub.se The triazole nitrogen atoms can also participate in the coordination of metal ions, which can then act as a platform for anion sensing. sci-hub.se

The this compound scaffold could be incorporated into such chemosensors. The enhanced acidity of its N-H proton and the potential for the bromine atom to participate in halogen bonding with anions would make it a promising component for designing new anion receptors.

Design of Self-Assembled Systems and Host-Guest Architectures

The directional and predictable nature of the non-covalent interactions discussed above makes 1,2,4-triazoles excellent building blocks for constructing complex, self-assembled systems. Researchers have used 1,2,4-triazole and its derivatives to build high-dimensional metal-organic frameworks (MOFs) and other supramolecular structures. acs.org

For example, hydrothermal reactions involving 1,2,4-triazole derivatives, silver salts, and polyoxometalates (POMs) have yielded a family of hybrid materials with diverse architectures, including discrete clusters, chains, and 3D frameworks. acs.org In these structures, the triazole ligands bridge metal centers to form the host framework, while the large POM anions act as guests or templates, occupying the channels and cavities. acs.org

The this compound molecule is a prime candidate for such applications. Its N1 and N2/N4 positions can chelate or bridge metal ions to form coordination polymers and MOFs. The bromo and isopropyl substituents would project into the resulting pores or channels, allowing for the fine-tuning of their size, shape, and chemical environment. This could be exploited to create host-guest systems with selective binding properties for specific small molecules, driven by the combination of coordination bonds and the weaker, non-covalent interactions (hydrogen bonding, halogen bonding) offered by the functionalized triazole. The self-assembly process can be guided by these interactions to produce materials with desired topologies and properties. mdpi.comresearchgate.net

Future Perspectives and Emerging Research Directions for 3 Bromo 5 Isopropyl 1h 1,2,4 Triazole

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign synthetic processes. For the synthesis of 3-Bromo-5-isopropyl-1H-1,2,4-triazole and its derivatives, future research will likely prioritize the development of sustainable and green methodologies. This involves moving away from hazardous reagents and harsh reaction conditions often associated with traditional heterocyclic synthesis.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste. The application of microwave irradiation to the synthesis of triazole derivatives has been shown to be an effective and eco-friendly approach.

Green Solvents: Research is exploring the use of environmentally friendly solvents such as water, glycerol, and deep eutectic solvents (DESs) for triazole synthesis. nih.govbeilstein-journals.org For instance, the synthesis of 1,2,4-triazoles has been successfully carried out in water, highlighting a greener alternative to volatile organic solvents. researchgate.net

Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and metal-free synthetic routes is a significant goal in green chemistry. nih.gov Recent studies have demonstrated the synthesis of functionalized 1,2,4-triazoles without the need for a catalyst, offering a more sustainable and cost-effective approach that is amenable to large-scale production. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The gram-scale synthesis of functionalized 1,2,4-triazoles has been demonstrated under continuous flow conditions, indicating its potential for the industrial production of compounds like this compound. rsc.org

These green chemistry approaches are not only environmentally responsible but also often lead to more efficient and economical synthetic processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid in silico design and property prediction. For this compound, these computational tools can accelerate the discovery of new derivatives with desired biological activities or material properties.

Future research in this area will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are being developed to correlate the structural features of 1,2,4-triazole (B32235) derivatives with their biological activities, such as anticancer, antidiabetic, and antimicrobial effects. rsc.orgCurrent time information in Pasuruan, ID.frontiersin.org These models can predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards the most promising candidates.